Quinoline-2-carboxylic acid
Overview
Description
Quinaldic acid, also known as quinoline-2-carboxylic acid, is an organic compound belonging to the class of quinoline carboxylic acids. It is characterized by a quinoline ring system substituted by a carboxyl group at the second position. This compound is a white crystalline solid that is soluble in hot water, ethanol, benzene, chloroform, ether, and alkaline solutions .
Mechanism of Action
Target of Action
Quinoline-2-carboxylic acid primarily targets the prostate cancer cell lines (PC3) . It has been shown to have apoptotic, cell cycle blockade, and antiproliferative activity on these cells . It also inhibits the oxidation of pyruvate, α-ketoglutarate, glutamate, and citrate in rat liver mitochondria .
Mode of Action
The compound interacts with its targets, leading to a decrease in cell viability in a concentration-dependent manner . It exhibits potent cytotoxicity against PC3 cells . The compound’s interaction with its targets leads to changes such as an increase in the number of apoptotic cells and significant cell cycle blockade at the S phase .
Biochemical Pathways
This compound affects several biochemical pathways. It induces apoptosis, especially causing cell cycle arrest at the S phase . This leads to a typical ladder pattern of internucleosomal fragmentation . The compound also enhances the activity of caspases-7 and -9 .
Result of Action
The result of this compound’s action is a decrease in the viability of PC3 cells . It exhibits potent cytotoxicity against these cells . There is an increase in the number of apoptotic cells after treatment with the compound . A significant increase in Bax expression and a decrease in Bcl-2 expression are observed .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. While specific studies on this aspect are limited, it is known that the compound’s cytotoxic effect on PC3 cells is concentration-dependent .
Biochemical Analysis
Biochemical Properties
Quinoline-2-carboxylic acid has been reported to interact with various enzymes, proteins, and other biomolecules. For instance, it inhibits the oxidation of pyruvate, α-ketoglutarate, glutamate, and citrate in rat liver mitochondria . This suggests that this compound may play a role in the regulation of metabolic processes within the cell.
Cellular Effects
This compound has shown significant effects on various types of cells and cellular processes. For example, it has been found to exhibit apoptotic, cell cycle blockade, and antiproliferative activity on the prostate cancer cell lines (PC3) . The compound decreases PC3 cell viability in a concentration-dependent manner .
Molecular Mechanism
The molecular mechanism of this compound involves interactions with various biomolecules. For instance, it has been observed to cause a significant increase in the Bax expression and a decrease in Bcl-2 expression, enhancing the activity of caspases-7 and -9 . This suggests that this compound exerts its effects at the molecular level through inducing apoptosis, especially causing cell cycle arrest at the S phase .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For instance, the compound’s cytotoxic effect on PC3 cells was studied over a 24-hour period, with the cells treated at various concentration ranges . The end antiproliferative result showed that PC3 cell viability decreases in a concentration-dependent manner .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, derivatives of this compound exhibited anti-inflammatory activity at a dose of 50 mg/kg in animal tests .
Metabolic Pathways
This compound is involved in the kynurenine pathway, which is the main metabolic route of tryptophan degradation . Its metabolites are responsible for a broad spectrum of effects, including the endogenous regulation of neuronal excitability and the initiation of immune tolerance .
Preparation Methods
Synthetic Routes and Reaction Conditions: Quinaldic acid can be synthesized through various methods. One common method involves the Reissert reaction, where quinoline reacts with acid chlorides and potassium cyanide to form 1-acyl-2-cyano-1,2-dihydroquinolines, which are then hydrolyzed to yield quinaldic acid . Another eco-efficient method involves the cyclization of aniline with ethyl 4,4-diethoxycrotonate, followed by hydrolysis of the generated ethyl quinaldate .
Industrial Production Methods: Industrial production of quinaldic acid typically relies on the Reissert reaction due to its established process and efficiency. newer methods focusing on green chemistry principles are being explored to reduce the use of toxic reagents and improve sustainability .
Chemical Reactions Analysis
Types of Reactions: Quinaldic acid undergoes various chemical reactions, including:
Oxidation: It can inhibit the oxidation of pyruvate, α-ketoglutarate, glutamate, and citrate in rat liver mitochondria.
Reduction: It can be reduced to form different derivatives, depending on the reagents and conditions used.
Substitution: It can participate in substitution reactions, such as forming substituted anilides through microwave-assisted preparation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions may involve the use of catalysts like alumina impregnated with hydrochloric acid.
Major Products: The major products formed from these reactions include various quinoline derivatives, which have applications in medicinal and synthetic organic chemistry .
Scientific Research Applications
Quinaldic acid has several scientific research applications:
Comparison with Similar Compounds
Quinaldic acid is unique among quinoline carboxylic acids due to its specific substitution pattern and biological activities. Similar compounds include:
Kynurenic Acid: Another tryptophan metabolite with similar physiological and pathological roles.
Isoquinoline-5-carboxylic Acid: A related compound with different substitution patterns and applications.
Quinaldic acid stands out for its diverse applications in chemistry, biology, and medicine, making it a valuable compound for scientific research and industrial use.
Properties
IUPAC Name |
quinoline-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2/c12-10(13)9-6-5-7-3-1-2-4-8(7)11-9/h1-6H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOAUVZALPPNFOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6059079 | |
Record name | 2-Quinolinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6059079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white or yellow powder; [Alfa Aesar MSDS], Solid | |
Record name | Quinaldic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/17071 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | Quinaldic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000842 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
14.0 mg/mL | |
Record name | Quinaldic Acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02428 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Quinaldic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000842 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
93-10-7 | |
Record name | Quinaldic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93-10-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Quinaldic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093107 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Quinaldic Acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02428 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Quinoline-2-carboxylic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4882 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Quinolinecarboxylic acid | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Quinolinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6059079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Quinoline-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.018 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | QUINALDIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P90NWT719R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Quinaldic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000842 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
156 °C | |
Record name | Quinaldic Acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02428 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Quinaldic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000842 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Quinoline-2-carboxylic acid, also known as quinaldic acid, has the molecular formula C10H7NO2 and a molecular weight of 173.17 g/mol. [, , , , , , ]
A: Yes, several studies report spectroscopic data for this compound and its derivatives. Common techniques include IR spectroscopy, 1H NMR, 13C NMR, and mass spectrometry. These techniques are used to confirm the structures of synthesized compounds and analyze their properties. [, , , , ]
A: While this compound itself is not typically used as a catalyst, some of its metal complexes have shown catalytic potential. For example, zinc(II) complexes with this compound and amino alcohol ligands have been investigated for their potential applications in catalysis. []
A: Extensive research has focused on modifying the this compound scaffold to enhance its biological activities. For instance, adding substituents like acetyl, benzoyl, and phenylsulfonyl groups to the core structure increased antiallergic activity in rat models. [] Incorporating the 8-benzoyl moiety further enhanced this activity, leading to compounds equipotent to disodium cromoglycate (DSCG). []
A: Yes, research suggests that the presence of a carboxylic acid moiety at the 2-position of the this compound core is essential for optimal antiallergic potency. [] Additionally, esterification at this position, particularly with ethyl esters, was found to improve oral absorption. []
A: Yes, several studies have investigated the potential of this compound derivatives as antagonists of the glycine site on the NMDA receptor. These studies focused on 4-substituted this compound derivatives, with variations in the substituent at the C4 position. []
A: The SAR studies revealed that the type of substituent at the C4 position significantly influences the binding affinity for the glycine site. Introduction of electron-rich substituents capable of hydrogen bonding at the C4 position generally enhanced the binding affinity. [] Conversely, introducing flexible alkyl chains at the C4 position or replacing the carboxylic acid group at the C2 position with neutral bioisosteres decreased the binding affinity. []
A: Researchers have utilized various in vitro models, including rat peritoneal mast cells (RMCs) [], to evaluate the antiallergic properties of this compound derivatives. Additionally, enzyme inhibition assays, such as those targeting cyclic AMP phosphodiesterase, have been employed to elucidate the mechanism of action. []
A: The rat passive cutaneous anaphylaxis (PCA) assay serves as a common in vivo model for evaluating the antiallergic activity of this compound derivatives. [, , ] This model involves sensitizing rats with IgE antibodies followed by challenging them with an antigen. Compounds exhibiting antiallergic activity inhibit the resulting allergic reaction.
A: Yes, research demonstrates the ability of this compound to act as a ligand in the formation of metal-organic compounds. For instance, a study explored the synthesis and characterization of four supramolecular complexes using this compound. These complexes exhibited varying structures, including 2D layers and 3D structures, formed through hydrogen bonds and π-π interactions. []
A: Yes, researchers have explored the influence of factors like temperature and solvent on the formation and structural diversity of metal-organic compounds based on Quinoline-2,3-dicarboxylic acid (a derivative of this compound). This study revealed that manipulating reaction conditions could result in distinct 0D, 1D, and 2D structures, highlighting the versatility of this ligand in crystal engineering. []
A: Characterizing metal-organic compounds derived from this compound often involves techniques like IR spectroscopy, elemental analysis, thermogravimetric analysis (TGA), and single-crystal X-ray diffraction. [, ] These methods help determine the composition, structure, and thermal stability of the formed complexes.
A: Yes, this compound plays a crucial role in the biosynthesis of quinoxaline antibiotics, such as echinomycin and triostins. These antibiotics contain Quinoxaline-2-carboxylic acid as a chromophoric moiety. [, , ]
A: Yes, researchers have purified and characterized a this compound activating enzyme from Streptomyces triostinicus, a bacterium that produces triostin. [] This enzyme catalyzes the ATP-dependent formation of an adenylate intermediate with this compound, representing a key step in quinoxaline antibiotic biosynthesis. [] Interestingly, this enzyme can also activate structurally similar compounds like this compound and thieno[3,2-b]pyridine-5-carboxylic acid. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.